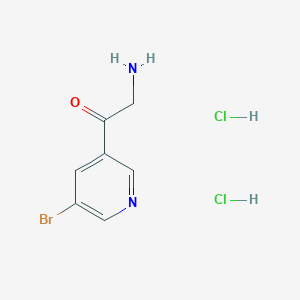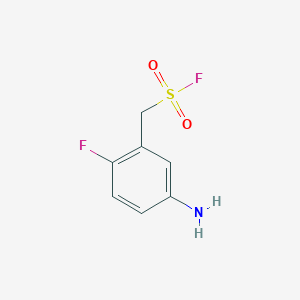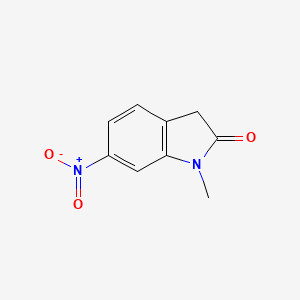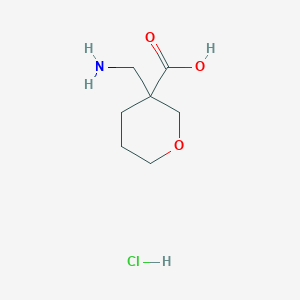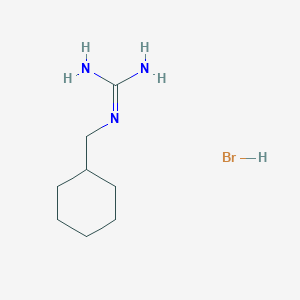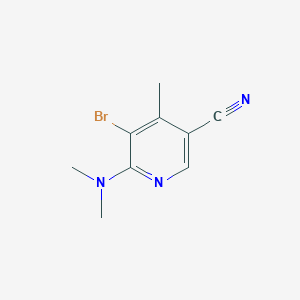
5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, a unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di- tert -amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di- tert -amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 . Another reaction involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Applications De Recherche Scientifique
Molecular Structure and Energy Analysis
Computational calculations have been used to analyze the molecular structure and energy of closely related compounds to 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile. These analyses include UV-Vis spectrum studies, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) evaluations to understand the electron density and reactive sites of these compounds. Donor-acceptor interactions and molecular dynamics simulations are also employed for deeper insights into their stability and reactivity (Arulaabaranam et al., 2021).
Spectral Analysis and Quantum Chemical Studies
Spectral analysis (FT-IR, 1H NMR, 13C NMR, UV–visible) and quantum chemical studies have been conducted on similar molecules. These studies focus on understanding the molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) behavior, and thermodynamic properties. Such analyses are crucial for understanding the fundamental properties and potential applications of these compounds in various fields (Fatma et al., 2015).
Bromination and Lithiation Studies
Research has explored the bromination reactions of related aminopyridines and the lithiation of derivatives, revealing insights into synthetic pathways and chemical reactivity. These studies provide valuable information for developing new synthetic methods and understanding the chemical behavior of such compounds (Fox et al., 1973); (Muchowski & Hess, 1988).
Synthesis and Photophysical Studies
Studies have been conducted on the synthesis of fluorescein derivatives closely related to 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile, examining their pH-dependent protolytic equilibria and fluorescence properties. These investigations are significant for developing new materials with unique emission properties and potential applications in cross-coupling reactions (Hwang et al., 2018).
Crystal Structure and DFT Study
Research has been performed on the crystal structure and Density Functional Theory (DFT) analysis of related compounds, providing insights into molecular interactions and stability. Such studies are crucial for understanding the solid-state properties and potential applications of these compounds in material science (Jabri et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-7(4-11)5-12-9(8(6)10)13(2)3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMUYIIMXTNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



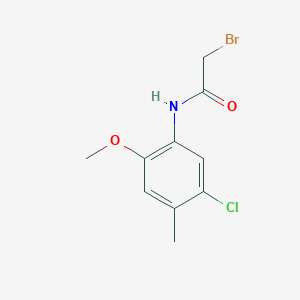
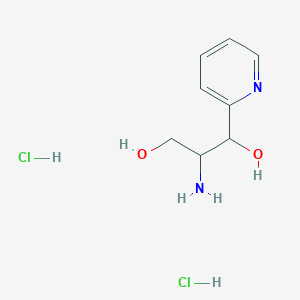
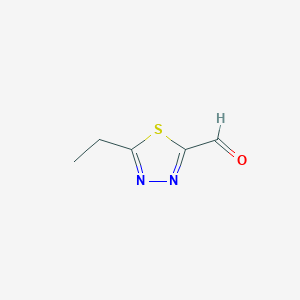

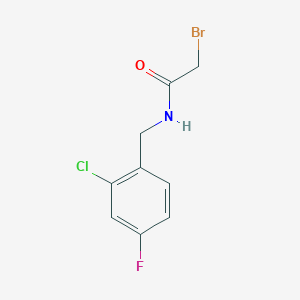
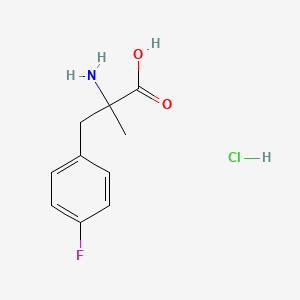
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
